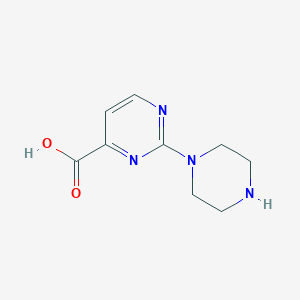
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピペラジン-1-イル)ピリミジン-4-カルボン酸は、ピリミジン環が2位にピペラジン部分、4位にカルボン酸基で置換された複素環式化合物です。
準備方法
合成経路と反応条件
2-(ピペラジン-1-イル)ピリミジン-4-カルボン酸の合成は、通常、特定の条件下でピリミジン誘導体をピペラジンと反応させることで行われます。一般的な方法の1つには、2-クロロピリミジン-4-カルボン酸の使用が含まれます。この酸は、ジメチルホルムアミド(DMF)などの溶媒中で、炭酸カリウムなどの塩基の存在下、ピペラジンと反応します。反応は通常、置換反応を促進するために高温で行われます。
工業生産方法
この化合物の工業生産方法には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器の使用と反応条件の最適化により、生成物の収率と純度を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製工程が用いられて、目的の化合物を高純度で得ています。
化学反応の分析
反応の種類
2-(ピペラジン-1-イル)ピリミジン-4-カルボン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、化合物を酸化させることができます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を行うことができます。
置換: ピペラジン部分は求核置換反応に関与し、窒素原子はアルキル化またはアシル化される可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基の存在下で、ハロアルカンまたはアシルクロリド。
形成される主要な生成物
酸化: N-酸化誘導体の生成。
還元: 還元されたピペラジン誘導体の生成。
置換: N-アルキルまたはN-アシル誘導体の生成。
科学研究における用途
2-(ピペラジン-1-イル)ピリミジン-4-カルボン酸は、科学研究においてさまざまな用途を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されています。
生物学: 受容体結合研究におけるリガンドとしての可能性が調査されています。
医学: アルツハイマー病の治療のためのアセチルコリンエステラーゼ阻害剤の開発において、特に薬物設計におけるファーマコフォアとしての可能性が探索されています.
工業: 農薬やその他の工業用化学物質の開発に使用されています。
科学的研究の応用
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
2-(ピペラジン-1-イル)ピリミジン-4-カルボン酸の作用機序は、その特定の用途によって異なります。 たとえば、アセチルコリンエステラーゼ阻害剤として、酵素の活性部位に結合し、アセチルコリンの分解を阻止し、それによってコリン作動性神経伝達を強化します . 関連する分子標的と経路には、コリン作動性系が含まれます。ここで、化合物はアセチルコリンエステラーゼや他のコリン作動性受容体と相互作用します。
類似化合物との比較
類似化合物
2-(4-フェニルピペラジン-1-イル)ピリミジン-5-カルボキサミド: アセチルコリンエステラーゼ阻害活性を有する可能性のある別のピペラジン置換ピリミジン.
1-(2-ピリミジル)ピペラジン: さまざまな化学および生物学的研究で使用されているピペラジン系誘導体.
N-(6-(4-(ピラジン-2-カルボニル)ピペラジン-1-イル)ピリジン-3-イル)ベンズアミド: 抗結核活性を有する化合物.
独自性
2-(ピペラジン-1-イル)ピリミジン-4-カルボン酸は、その特定の置換パターンによってユニークであり、独特の化学的および生物学的特性を付与します。ピリミジン環上のピペラジン部分とカルボン酸基の組み合わせにより、薬物設計やその他の用途のための汎用性の高い足場となります。
生物活性
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound characterized by its unique molecular structure, featuring a piperazine moiety and a pyrimidine ring. Its molecular formula is C₉H₁₂N₄O₂, with a molecular weight of 208.22 g/mol. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.
The biological activity of this compound primarily stems from its interaction with mGluRs. These receptors play crucial roles in neurotransmission and are potential targets for drug development aimed at treating mood disorders. The compound's ability to modulate these receptors suggests that it could have therapeutic applications in managing conditions like anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. The presence of the carboxylic acid group allows for typical acid-base reactions, enhancing its reactivity and potential for derivatization. This can lead to the formation of various analogs with improved efficacy or modified pharmacokinetic properties .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into how slight modifications can influence biological activity:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Methylpyrimidine-4-carboxylic acid | 0.89 | Methyl group substitution enhances lipophilicity. |
| 2-Aminopyrimidine-4-carboxylic acid | 0.89 | Contains an amino group that may influence solubility. |
| 6-Methylpyrimidine-4-carboxylic acid | 0.87 | Methyl substitution alters receptor binding. |
| 2-Bromopyrimidine-4-carboxylic acid | 0.85 | Bromine substitution may enhance reactivity. |
This table illustrates how variations in functional groups can lead to significant differences in biological activity and therapeutic potential.
Pharmacological Studies
Recent studies have focused on the pharmacological evaluation of this compound, particularly its binding affinity to mGluRs. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been employed to quantitatively assess these interactions, providing critical data for optimizing the compound's therapeutic profile .
Case Study: Neuropsychiatric Disorders
In a study examining the effects of this compound on anxiety models, it was found that administration significantly reduced anxiety-like behaviors in rodent models, suggesting potential efficacy in treating anxiety disorders. The results indicated a dose-dependent effect on mGluR modulation, further supporting its role as a promising therapeutic agent .
Antimicrobial Properties
In addition to its neuropharmacological applications, related compounds have demonstrated antimicrobial properties, indicating a broader spectrum of biological activity for derivatives of this compound. This opens avenues for exploring its potential use in treating infections alongside neuropsychiatric applications .
特性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
2-piperazin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-8(15)7-1-2-11-9(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H,14,15) |
InChIキー |
LQMXVDKIPRKALL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















